2-(1-Oxa-8-azaspiro[4.5]decan-3-yloxy)-N-methylacetamide
Description
This compound features a spirocyclic core (1-oxa-8-azaspiro[4.5]decane) with an ether-linked N-methylacetamide side chain. Its structural complexity makes it relevant in medicinal chemistry, particularly for targeting enzymes or receptors requiring precise spatial interactions .
Properties
IUPAC Name |
N-methyl-2-(1-oxa-8-azaspiro[4.5]decan-3-yloxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-12-10(14)8-15-9-6-11(16-7-9)2-4-13-5-3-11/h9,13H,2-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZYBKYTLQEIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1CC2(CCNCC2)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-Oxa-8-azaspiro[4.5]decan-3-yloxy)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₅N₃O₂
- Molecular Weight : 183.23 g/mol
- CAS Number : Not specifically listed in the search results, but similar compounds are referenced.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key signaling pathways. The spirocyclic structure may enhance its binding affinity and specificity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by targeting protein tyrosine phosphatases (PTPs), which are crucial for cancer cell proliferation and survival .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
- Antimicrobial Properties : Some derivatives related to the spirocyclic structure have shown antimicrobial activity against various pathogens, indicating a potential role in treating infections .
Case Study 1: Anticancer Activity
A study evaluated the effects of a related compound on acute myeloid leukemia (AML) cells. The results indicated a significant reduction in cell viability and induction of apoptosis, suggesting that the compound may serve as a lead for developing new AML therapies .
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that similar spirocyclic compounds could protect neuronal cells from glutamate-induced toxicity, highlighting their potential in treating neurodegenerative diseases .
Research Findings
Scientific Research Applications
Pain Management
One of the primary applications of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yloxy)-N-methylacetamide is in the realm of pain management. Research indicates that this compound acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids, which are involved in pain modulation. By inhibiting FAAH, the compound may enhance the analgesic effects of endocannabinoids, making it a candidate for treating chronic pain conditions, including neuropathic pain .
Neurological Disorders
The compound's mechanism of action suggests potential applications in treating various neurological disorders. Studies have indicated that FAAH inhibitors can have neuroprotective effects, which may be beneficial in conditions such as multiple sclerosis and Alzheimer's disease. The modulation of endocannabinoid levels could help alleviate symptoms associated with these disorders, offering a novel therapeutic strategy .
Chemical Probes
In biochemical research, this compound serves as a chemical probe for studying the endocannabinoid system. Its ability to selectively inhibit FAAH allows researchers to investigate the role of endocannabinoids in various physiological processes and disease states. This application is crucial for understanding the complex interactions within the endocannabinoid system and developing targeted therapies .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Spirocyclic Analogs
(a) 2-[8-(1H-Indazole-5-carbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]-N-methylacetamide (DDR1 Inhibitor)
- Structure : Shares the spiro[4.5]decane core but replaces the 1-oxa group with a 1,3,8-triaza system. The side chain includes an indazole-carbonyl group and a phenyl substituent.
- Pharmacological Profile : Acts as a Discoidin Domain Receptor 1 (DDR1) kinase inhibitor, with a crystallographically resolved binding mode (PDB: 6FEW, resolution: 1.440 Å, Rfree = 24.1%) .
- Key Differences : The triazaspiro system increases nitrogen density, enhancing polar interactions compared to the 1-oxa-8-aza analog.
(b) 2-Oxa-8-azaspiro[4.5]decane Oxalate (CAS 1588441-03-5)
- Structure : Retains the 1-oxa-8-azaspiro[4.5]decane core but lacks the acetamide side chain; instead, it is formulated as an oxalate salt.
- Physicochemical Properties : The oxalate counterion improves aqueous solubility (logP reduced by ~1.5 units compared to the free base). Structural similarity to the target compound is moderate (Tanimoto score: 0.69) .
Functional Group Analogs
(a) 2-(Aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Structure: Features an aminomethyl group at position 2 and a carboxylate at position 6.
- Synthetic Utility : Serves as a building block for further functionalization (e.g., amide coupling). Molecular weight = 270.37 g/mol, CAS 1249404-90-7 .
- Comparison : The carboxylate enhances hydrophilicity but reduces blood-brain barrier penetration compared to the N-methylacetamide derivative.
(b) 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)
- Structure: A simpler acetamide derivative with a cyano group and methylurea substituent.
Preparation Methods
Ruthenium-Catalyzed Spirocyclization
A Ru(II)-catalyzed condensation of α-diazo-β-ketoesters with N-carbamate-protected pyrrolidinones enables the formation of spirocyclic amide acetals. Using [CpRu(MeCN)₃][BArF] and 1,10-phenanthroline as catalysts, this method achieves yields of 33–93% under mild conditions. The mechanism involves metal carbene intermediates that facilitate cyclization without degrading sensitive functional groups.
FeCl₃-Mediated Prins Cyclization
FeCl₃ promotes a one-step cascade reaction starting from 2-(5,5-dimethoxypentyl)-1-substituted cyclopentanols. The process involves dehydration followed by Prins cyclization, yielding spiro[4.5]decane derivatives with high diastereoselectivity. This method is advantageous for scalability, though it requires careful control of acidity and temperature.
Table 1: Comparison of Spirocyclic Core Synthesis Methods
The introduction of the N-methylacetamide side chain involves etherification and amidation steps:
Etherification of the Spirocyclic Alcohol
The hydroxyl group at position 3 of the spirocyclic core is alkylated with chloroacetamide derivatives. For example, reacting 1-oxa-8-azaspiro[4.5]decan-3-ol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) forms the ether linkage. Subsequent amidation with methylamine introduces the N-methyl group.
Direct Amination of Acetic Acid
The Chinese patent CN1324003C outlines a scalable method for N-methylacetamide synthesis via acetic acid and methylamine reaction at 70–80°C. This approach, followed by vacuum distillation to remove water and unreacted acid, achieves high-purity N-methylacetamide. Adapting this to the spirocyclic system requires coupling the pre-formed ether intermediate with methylamine under controlled conditions.
Integrated Synthetic Routes
Sequential Spirocyclization and Etherification
One-Pot FeCl₃-Mediated Synthesis
Combine FeCl₃-promoted spirocyclization with in situ functionalization. After Prins cyclization, introduce chloroacetamide directly into the reaction mixture, followed by methylamine addition. This method reduces purification steps but may compromise yield due to competing side reactions.
Purification and Characterization
Distillation and Fractionation
Post-synthesis purification involves:
Analytical Confirmation
-
NMR and Mass Spectrometry : PubChem CID 118744812 provides reference data for the spirocyclic core and acetamide moiety.
-
X-ray Crystallography : Patented derivatives (e.g., US10858352B2) validate spirocyclic geometries.
Challenges and Optimizations
-
Diastereoselectivity : FeCl₃-mediated methods offer superior control over stereochemistry compared to Ru-catalyzed routes.
-
Side Reactions : Competing hydrolysis of chloroacetamide intermediates necessitates anhydrous conditions.
-
Yield Improvement : Optimizing catalyst loading (e.g., 5 mol% Ru) and reaction time (2–4 hours) enhances efficiency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-Oxa-8-azaspiro[4.5]decan-3-yloxy)-N-methylacetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous acetamide derivatives are prepared by reacting a spirocyclic precursor (e.g., 1-Oxa-8-azaspiro[4.5]decan-3-ol) with chloroacetylated intermediates in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Reaction progress is monitored by TLC, and purification involves recrystallization or column chromatography . Key parameters include stoichiometric ratios (1.0–1.5 mol equivalents), solvent choice (polar aprotic solvents like DMF), and temperature control (room temperature or mild reflux) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions and spirocyclic geometry.
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and spatial arrangements, as demonstrated for structurally similar spirocyclic acetamides (e.g., N-(3-Oxo-1-thia-4-azaspiro[4.5]dec-4-yl) derivatives) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate interactions with target proteins (e.g., kinases or GPCRs). Predictive data for related spiro compounds are generated using platforms like ACD/Labs Percepta, which calculate physicochemical properties (logP, pKa) and bioavailability .
- QSAR Studies : Quantitative structure-activity relationship models correlate structural features (e.g., substituent electronegativity, ring strain) with observed bioactivity, guiding analog design .
Q. What experimental strategies resolve contradictions in reported pharmacological activities (e.g., inconsistent enzyme inhibition data)?
- Methodological Answer :
- Dose-Response Replication : Validate activity across multiple assays (e.g., fluorescence-based vs. radiometric kinase assays).
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., methyl vs. fluorophenyl groups) to isolate contributing factors .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 8-Methyl-2,8-diazaspiro[4.5]decan-3-one derivatives) to identify trends in spirocyclic systems .
Q. How can the compound’s metabolic stability be assessed in preclinical studies?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human or rodent) to measure half-life () and identify metabolites via LC-MS/MS.
- CYP450 Inhibition Screening : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Waste Disposal : Follow institutional guidelines for organic waste, particularly for halogenated byproducts (if applicable).
- Exposure Mitigation : Immediate rinsing with water for skin/eye contact and prompt medical consultation for inhalation exposure .
Data Contradiction and Reproducibility
Q. How can researchers address variability in synthetic yields across different batches?
- Methodological Answer :
- Parameter Standardization : Fix solvent purity (e.g., anhydrous DMF), moisture levels (use molecular sieves), and reaction time (monitored via TLC) .
- Quality Control : Implement HPLC purity checks (e.g., Chromolith® columns) for intermediates .
Theoretical Frameworks
Q. Which conceptual frameworks guide the design of spirocyclic acetamide analogs for targeted drug discovery?
- Methodological Answer :
- Bioisosterism : Replace labile functional groups (e.g., ester with amide) to enhance metabolic stability while retaining target affinity .
- Conformational Restriction : Leverage the spirocyclic core to pre-organize pharmacophores into bioactive conformations, reducing entropic penalties during binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
